molecular formula C17H17N3O6 B2598635 4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid CAS No. 2225940-47-4

4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid

Cat. No. B2598635
CAS RN: 2225940-47-4
M. Wt: 359.338
InChI Key: DXQHHPDVZILLOC-UHFFFAOYSA-N
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Description

This compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It contains a Cereblon (CRBN)-recruiting ligand and an alkyl-chain crosslinker with a pendant carboxylic acid for reactivity with an amine on the target ligand .


Synthesis Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . When used with other protein degrader building blocks with a pendant carboxyl group, parallel synthesis can be used to more quickly generate PROTAC libraries that feature variation in crosslinker length, composition, and E3 ligase ligand .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound is amenable for linker attachment via reductive amination, and it is a basic building block for making a protein degrader library .


Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 777.7±60.0 °C, and its predicted density is 1.606±0.06 g/cm3 . The compound’s pKa is predicted to be 4.54±0.10 .

Mechanism of Action

Target of Action

Pomalidomide 4’-alkylC3-acid is a functionalized cereblon ligand used in the recruitment of CRBN protein . This compound is used in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Mode of Action

The compound interacts with its primary target, the CRBN protein, by binding to it . This binding is a crucial step in the process of targeted protein degradation . The compound’s interaction with CRBN protein leads to the recruitment of this protein, which is a necessary step in the synthesis of PROTACs .

Biochemical Pathways

It is known that the compound plays a role in the process of targeted protein degradation . This process involves the tagging of specific proteins for degradation, which can lead to changes in various cellular processes .

Pharmacokinetics

As a functionalized cereblon ligand, it is designed for use in onward chemistry, which suggests that it may have properties suitable for bioavailability .

Result of Action

The molecular and cellular effects of Pomalidomide 4’-alkylC3-acid’s action are related to its role in targeted protein degradation . By recruiting the CRBN protein, this compound can contribute to the degradation of specific proteins within cells . This can lead to changes in cellular processes and potentially influence the progression of diseases .

Action Environment

Like other compounds used in the development of protacs, its effectiveness may be influenced by various factors such as ph, temperature, and the presence of other molecules .

Future Directions

The compound’s potential for rapid conjugation with carboxyl linkers and its role as a basic building block for making a protein degrader library suggest it has significant potential for future research and development in the field of targeted protein degradation .

properties

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQHHPDVZILLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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